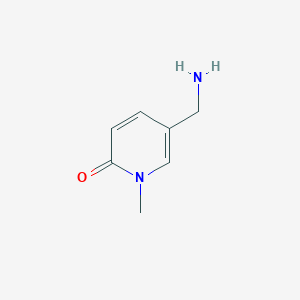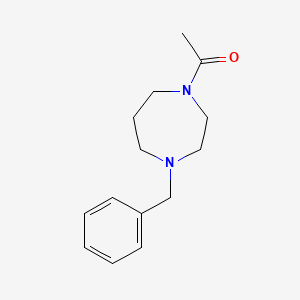
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone (AMMP) is an organic compound with a molecular formula of C5H9NO2. It is a heterocyclic amine that is used in a variety of scientific research applications. It is commonly used as a building block for complex molecules in organic synthesis and as a reagent for a variety of biochemical and physiological studies. AMMP is also used in a number of lab experiments due to its versatility and relatively low cost.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes involved in metabolic cycles .
Mode of Action
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone is a small, selective, membrane-permeable molecule that potentially blocks the activity of an enzyme in the metabolic cycles . This interaction with its targets leads to changes in the metabolic processes within the cell .
Biochemical Pathways
It is known that the compound can influence metabolic pathways, potentially altering the body’s metabolic rate .
Pharmacokinetics
The compound’s interaction with metabolic enzymes suggests it may have an impact on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include potential changes in metabolic rate and alterations in the activity of certain enzymes . These changes could have various downstream effects, depending on the specific pathways and cells involved.
Análisis Bioquímico
Biochemical Properties
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes . By targeting NNMT, this compound affects the methylation status of histones and DNA, thereby influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact glucose metabolism by inhibiting certain enzymes involved in this process, potentially improving blood sugar control . Additionally, this compound has been found to interact with essential amino acids like leucine, valine, and isoleucine, promoting anabolic processes crucial for muscle growth and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It modulates the activity of NNMT, affecting the methylation of histones and DNA, which in turn influences gene expression . This compound also regulates the production and activity of peptides, impacting signaling pathways and cellular communication . These molecular interactions highlight the compound’s potential in therapeutic applications, particularly in metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research indicates that at lower doses, the compound effectively modulates metabolic pathways without causing adverse effects . At higher doses, it may lead to toxic effects, including gastrointestinal disturbances and potential impacts on liver function . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to energy metabolism. It interacts with enzymes such as NNMT, influencing the methylation of nicotinamide and other metabolites . This interaction affects metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and ensuring its efficacy in therapeutic applications.
Propiedades
IUPAC Name |
5-(aminomethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJGZLGNXFRQBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












amino}acetic acid](/img/structure/B1290363.png)

